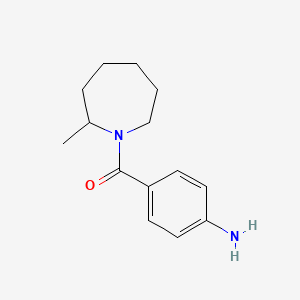![molecular formula C10H16N4O B7578157 [3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone, commonly known as AMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPM is a pyrazole derivative that has shown promise in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of AMPM is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in disease progression. In cancer cells, AMPM has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, AMPM has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, AMPM has been found to activate the Nrf2/ARE pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects:
AMPM has been found to have various biochemical and physiological effects. In cancer cells, AMPM has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation, AMPM has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, AMPM has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPM in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one limitation is its low yield in the synthesis process, which can limit the amount of AMPM available for experiments. Additionally, the mechanism of action of AMPM is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of AMPM. One direction is to further investigate its mechanism of action and identify specific signaling pathways that are affected by AMPM. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method of AMPM to increase its yield and availability for experiments.
Synthesemethoden
The synthesis of AMPM involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-BOC-1-aminomethylpyrrolidine in the presence of a coupling agent such as EDCI or HATU. The reaction yields N-BOC-3-(aminomethyl)pyrrolidin-1-yl-5-methyl-1H-pyrazole-3-carboxamide, which is then deprotected using TFA to obtain AMPM. The yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
AMPM has shown potential therapeutic applications in various fields of scientific research. In cancer research, AMPM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that AMPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, AMPM has been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-9(13-12-7)10(15)14-3-2-8(5-11)6-14/h4,8H,2-3,5-6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAWBGWEMUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

